molecular formula C14H14N2O B3047871 1-Benzyl-3-phenylurea CAS No. 1467-21-6

1-Benzyl-3-phenylurea

Cat. No. B3047871
CAS RN: 1467-21-6
M. Wt: 226.27 g/mol
InChI Key: XXFBRXQVPJVXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-phenylurea is a chemical compound with the molecular formula C14H14N2O . It has a molecular weight of 226.27 g/mol . The IUPAC name for this compound is 1-benzyl-3-phenylurea .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-phenylurea consists of a benzyl group and a phenyl group attached to a urea moiety . The InChI string for this compound is InChI=1S/C14H14N2O/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17) .


Physical And Chemical Properties Analysis

1-Benzyl-3-phenylurea has a molecular weight of 226.27 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The rotatable bond count is 3 . The topological polar surface area is 41.1 Ų .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Benzyl-3-phenylurea, focusing on six unique fields:

Pharmaceutical Development

1-Benzyl-3-phenylurea has shown potential in pharmaceutical research, particularly as a scaffold for developing new drugs. Its unique structure allows for modifications that can lead to the creation of compounds with various therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities .

Agricultural Chemistry

In agricultural chemistry, 1-Benzyl-3-phenylurea is studied for its potential use as a plant growth regulator. Compounds derived from this urea have been found to influence plant growth and development, potentially leading to increased crop yields and improved resistance to environmental stressors .

Material Science

Researchers in material science explore 1-Benzyl-3-phenylurea for its potential applications in creating new materials. Its chemical properties make it a candidate for developing polymers and other materials with specific desired characteristics, such as enhanced durability or specific reactivity .

Catalysis

1-Benzyl-3-phenylurea is also investigated for its role in catalysis. It can act as a ligand in catalytic systems, facilitating various chemical reactions. This application is particularly relevant in the synthesis of fine chemicals and pharmaceuticals, where efficient and selective catalysis is crucial .

Environmental Chemistry

In environmental chemistry, 1-Benzyl-3-phenylurea is studied for its potential to degrade environmental pollutants. Its derivatives can be used in processes aimed at breaking down harmful substances, contributing to cleaner and safer environments .

properties

IUPAC Name

1-benzyl-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFBRXQVPJVXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299674
Record name N-benzyl-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-phenylurea

CAS RN

1467-21-6
Record name NSC131957
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-benzyl-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZYL-3-PHENYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A test tube was charged with CuI (20 mg, 0.10 mmol, 0.10 equiv), K3PO4 (425 mg, 2.0 mmol, 2.0 equiv), benzylurea (225 mg, 1.5 mmol, 1.5 equiv), filled with argon. Bromobenzene (105 μL, 1.0 mmol, 1.0 equiv), N,N′-dimethylethylendiamine (22 μL, 0.20 mmol, 0.20 equiv) and dry dioxane (1.0 mL) were added under argon. The test tube was sealed and the reaction mixture was stirred at 80° C. for 25 h. The resulting suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel, eluting with ethyl acetate. The filtrate was concentrated in vacuo. The solid residue was dissolved in 2 mL DMF. Purification of the residue by flash chromatography on silica gel (2×20 cm; hexane:ethyl acetate 3:1) provided 179 mg (79% yield) of the title compound as a white solid.
Quantity
105 μL
Type
reactant
Reaction Step One
Quantity
22 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
425 mg
Type
reactant
Reaction Step Two
Quantity
225 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mg
Type
catalyst
Reaction Step Two
Yield
79%

Synthesis routes and methods II

Procedure details

540 mg of benzylamine are added to 2.1 g of 3-(N-phenylcarbamyloxy)-4-hydroxy-2,5-diphenylthiophene-1,1-dioxide in 20 ml of ethyl acetate. The solution is boiled under reflux for 1 hour and then washed three times with 25 ml of concentrated aqueous NaHCO3 solution and three times with 20% strength aqueous citric acid solution. The wash liquors are extracted with ethyl acetate and the combined organic phases are dried over magnesium sulfate. After evaporating the filtrate, the crystalline residue is recrystallized from dilute ethanol.
Quantity
540 mg
Type
reactant
Reaction Step One
Name
3-(N-phenylcarbamyloxy)-4-hydroxy-2,5-diphenylthiophene-1,1-dioxide
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 1.1 g benzylamine and 5 ml aceton was added dropwise to a suspension of 1.5 g phenylcarbamoyl-benzoic acid sulfimide with 20 ml aceton, under stirring. The reaction mixture was stirred for 35 minutes at room temperature, then diluted with 150 ml water and cooled to 5° C. The precipitated solid product was filtered, washed with water and dried. 1.02 g 1-phenyl-3-benzylurea was obtained with a melting point of from 170° to 172° C.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-phenylurea
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-phenylurea
Reactant of Route 3
Reactant of Route 3
1-Benzyl-3-phenylurea
Reactant of Route 4
Reactant of Route 4
1-Benzyl-3-phenylurea
Reactant of Route 5
Reactant of Route 5
1-Benzyl-3-phenylurea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-Benzyl-3-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.